2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(12-4-3-11-19-12)17-9-7-16(8-10-17)13-5-1-2-6-15-13/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNUACMZREIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Furyl 4 2 Pyridyl Piperazino Methanone
Established Synthetic Pathways for the Preparation of 2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE
The most direct and established synthetic route to this compound is a convergent synthesis that involves the preparation of two key precursors followed by their coupling to form the final product.
Precursor Synthesis and Intermediate Transformations
The synthesis of the target molecule relies on the preparation of two primary intermediates: an activated furan-2-carboxylic acid derivative and 1-(2-pyridyl)piperazine (B128488).
Furan-2-carbonyl Chloride (2-Furoyl Chloride): The furan (B31954) moiety is typically introduced using 2-furoyl chloride. This precursor is commonly synthesized from 2-furoic acid, which itself can be prepared by the oxidation of furfural (B47365), a commodity chemical derived from biomass. orgsyn.org The conversion of 2-furoic acid to 2-furoyl chloride is a standard procedure in organic synthesis, often achieved by refluxing the acid with thionyl chloride (SOCl₂) or treating it with oxalyl chloride. guidechem.comwikipedia.orgfishersci.co.uk Alternative methods using phosgene (B1210022) or triphosgene (B27547) have also been reported. guidechem.comgoogle.com
1-(2-Pyridyl)piperazine: This key intermediate is generally synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most common method involves the reaction of 2-chloropyridine (B119429) with a large excess of piperazine (B1678402). nih.gov The excess piperazine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction, which helps to minimize the formation of the disubstituted byproduct. Alternatively, an external base like sodium carbonate can be used. guidechem.com The reaction is often performed in a suitable solvent such as acetonitrile (B52724) under reflux conditions. nih.gov Phase-transfer catalysts have also been employed to facilitate this type of condensation. google.com
| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
| 2-Furoyl Chloride | 2-Furoic Acid | Thionyl chloride (SOCl₂), reflux | guidechem.comwikipedia.org |
| 1-(2-Pyridyl)piperazine | 2-Chloropyridine, Piperazine | Acetonitrile, reflux, excess piperazine | nih.gov |
Coupling Reactions and Final Product Formation
The final step in the established synthesis is the formation of the amide bond between the two precursors. This is typically achieved through a Schotten-Baumann-type acylation reaction. fishersci.co.uk In this process, 1-(2-pyridyl)piperazine is treated with 2-furoyl chloride. The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) or chloroform, in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. fishersci.co.ukgoogle.com
An alternative to using the acyl chloride is the direct coupling of 2-furoic acid with 1-(2-pyridyl)piperazine using standard peptide coupling reagents. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can effectively mediate the formation of the amide bond under mild conditions. nih.gov This approach avoids the need to isolate the often-corrosive acyl chloride. cdhfinechemical.com
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
Emerging research focuses on developing more sustainable and efficient synthetic methods, often leveraging biomass-derived starting materials. Furfural, the precursor to the furan ring, is a key bio-based platform chemical. repec.orgnih.govresearchgate.net Recent advancements have shown that furfural can be catalytically converted not only to furan-based chemicals but also to piperidine (B6355638) and pyridine (B92270). repec.orgnih.govresearchgate.net
A study demonstrated that a ruthenium-cobalt single-atom alloy catalyst (Ru₁CoNP/HAP) can transform furfural into piperidine in high yield (up to 93%) through a cascade of amination, hydrogenation, and ring rearrangement. repec.orgnih.gov The same research highlights the potential to synthesize pyridine from these intermediates as well. repec.orgresearchgate.net This opens a potential green synthetic pathway where both the piperazine and pyridine rings could, in principle, be derived from furfural. Such a route would significantly improve the atom economy and sustainability compared to traditional petroleum-based syntheses of the heterocyclic cores.
Derivatization Strategies for Analog Libraries of this compound
The creation of analog libraries is crucial for structure-activity relationship (SAR) studies in drug discovery. The structure of this compound offers two primary sites for modification: the furyl moiety and the pyridyl ring.
Modifications on the Furyl Moiety
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. numberanalytics.comchemicalbook.com Research on similar furan-containing heterocycles shows that electrophilic attack, such as nitration and halogenation, occurs preferentially at the 5-position (the carbon adjacent to the oxygen and opposite the carbonyl group). numberanalytics.com This regioselectivity is due to the superior stabilization of the cationic intermediate when the electrophile adds to the C2 or C5 position. pearson.comquora.com
Therefore, direct substitution on the pre-formed parent molecule offers a viable path to 5-substituted furan analogs.
Potential Modifications on the Furyl Moiety:
| Reaction Type | Reagent(s) | Position of Substitution | Reference(s) |
|---|---|---|---|
| Nitration | Nitric acid/Acetic anhydride | 5-position | numberanalytics.com |
| Bromination | Bromine (Br₂) | 5-position | numberanalytics.com |
| Formylation | Vilsmeier-Haack Reagent | 5-position | numberanalytics.com |
An alternative and highly flexible approach involves using a substituted 2-furoic acid in the initial coupling step. Various substituted furfurals can be oxidized to their corresponding carboxylic acids, which can then be used to synthesize a wide array of analogs with modifications at different positions of the furan ring. lupinepublishers.com
Substituent Variations on the Pyridyl Ring
The pyridyl ring can be modified by beginning the synthesis with a substituted 2-chloropyridine or 2-aminopyridine. A wide range of these precursors is commercially available or can be synthesized, allowing for the introduction of various electron-donating or electron-withdrawing groups at the 3-, 4-, 5-, or 6-positions of the pyridine ring.
The synthesis of the required 1-(substituted-2-pyridyl)piperazine intermediate would follow the established SNAr reaction with piperazine. nih.gov The reactivity of the starting substituted 2-chloropyridine can be influenced by the nature of the substituent. For instance, electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic substitution, facilitating the reaction with piperazine. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for coupling substituted aryl halides with piperazine. mdpi.com
Structural Alterations within the Piperazine Core
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to connect different pharmacophores and improve the pharmacokinetic properties of a molecule. nih.govresearchgate.net In the context of 2-furyl-piperazino-methanone derivatives, the piperazine core, with its two nitrogen atoms, offers significant opportunities for structural modification. nih.gov Alterations are typically focused on the N-4 nitrogen (the nitrogen atom not attached to the furoyl group), which can serve as a basic amine and a point for introducing a wide array of substituents without creating a new stereocenter. researchgate.net
A common derivatization strategy involves the reaction of 2-furyl(1-piperazinyl)methanone with various electrophiles to introduce new functional groups at the N-4 position. scielo.br For instance, new series of compounds have been developed by treating 2-furyl(1-piperazinyl)methanone with substituted bromomethylphenyl sulfonylamines. scielo.br This synthetic route leads to the formation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, demonstrating the versatility of the piperazine core for creating extensive chemical libraries. scielo.br
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
The unambiguous confirmation of the chemical structure of this compound and its derivatives, along with the assessment of their purity, relies on a combination of advanced analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are indispensable tools in the characterization of these molecules. scielo.brptfarm.pl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity of the furan, pyridine, and piperazine moieties.
In the ¹H-NMR spectrum of analogous 2-furyl-piperazino-methanone derivatives, distinct signals corresponding to each part of the molecule are observed. scielo.br The protons on the furan ring typically appear as characteristic multiplets in the aromatic region of the spectrum. scielo.br For example, the proton at the 5'-position of the furan ring often appears as a distorted doublet around δ 7.51 ppm, while the protons at the 3' and 4' positions show signals around δ 7.03 ppm and δ 6.43 ppm, respectively. scielo.br The protons of the piperazine ring usually exhibit broad signals in the aliphatic region, typically around δ 3.84 ppm, due to their conformational flexibility. scielo.br The signals for the pyridyl group would also be expected in the aromatic region, with chemical shifts influenced by the nitrogen atom. chemicalbook.com
Table 1: Representative ¹H-NMR Spectral Data for a 2-Furyl-Piperazino-Methanone Core Structure scielo.br
| Proton Position | Chemical Shift (δ/ppm) | Multiplicity |
|---|---|---|
| H-5' (Furan) | ~7.51 | Distorted Doublet |
| H-3' (Furan) | ~7.03 | Doublet |
| H-4' (Furan) | ~6.43 | Doublet of Doublets |
| Piperazine Protons | ~3.84 | Broad Signal |
Note: Data is based on analogous structures and typical chemical shift ranges. Actual values for the title compound may vary.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is critical for determining the molecular weight of a compound and providing evidence of its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. scielo.br For a compound like this compound, the protonated molecular ion [M+H]⁺ would be expected in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would display several key absorption bands. A strong absorption band is expected in the region of 1650-1660 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone/amide group. scielo.br The aromatic C-H stretching vibrations of the furan and pyridine rings would typically appear above 3000 cm⁻¹. scielo.br Aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹, often around 2870 cm⁻¹. scielo.br Additionally, C-N and C-O-C bond stretches would be visible in the fingerprint region of the spectrum (below 1500 cm⁻¹), further confirming the presence of the piperazine and furan moieties. scielo.br
Table 2: Key IR Absorption Bands for a 2-Furyl-Piperazino-Methanone Structure scielo.br
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H | >3000 | Stretch |
| Aliphatic C-H (Piperazine) | ~2870 | Stretch |
| C=O (Ketone/Amide) | ~1654 | Stretch |
| Aromatic C=C | ~1580 | Stretch |
| C-N (Piperazine) | ~1115 | Stretch |
Note: Data is based on analogous structures. Actual values for the title compound may vary.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of pharmaceutical compounds and for separating components of a mixture. nih.gov A validated Reversed-Phase HPLC (RP-HPLC) method is commonly used for the purity evaluation of piperazine derivatives. ptfarm.plnih.gov
A typical HPLC setup would involve an octadecylsilane (B103800) (C18) column as the stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities or starting materials. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance, such as 239 nm for similar structures. ptfarm.pl The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all observed peaks. nih.gov
Investigations into the Biological Activity Spectrum of 2 Furyl 4 2 Pyridyl Piperazino Methanone
In Vitro Antimicrobial Research Studies
The antimicrobial potential of piperazine (B1678402) derivatives, particularly those incorporating a 2-furyl moiety, has been a subject of scientific inquiry. Researchers have synthesized and evaluated a series of these compounds to determine their efficacy against a range of pathogenic microorganisms.
Antibacterial Activity Against Gram-Positive Bacterial Strains
Studies on derivatives of 2-furyl-piperazinyl-methanone have demonstrated notable antibacterial activity against Gram-positive bacteria. Specifically, a series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives were screened for their in vitro antibacterial potential. The evaluation of these compounds against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus revealed that they act as decent inhibitors.
Antibacterial Activity Against Gram-Negative Bacterial Strains
The same series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives also exhibited inhibitory effects against Gram-negative bacteria. The compounds were tested against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. Among the synthesized molecules, one derivative, 2-furyl[4-(2-bromobenzyl)-1-piperazinyl]methanone, showed a particularly low minimum inhibitory concentration (MIC) of 7.52±0.3 µg/mL against S. Typhi. This activity was comparable to the reference standard, ciprofloxacin, which had an MIC of 7.45±0.58 µg/mL.
Table 1: Antibacterial Activity of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) against S. Typhi |
|---|---|---|---|
| 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives | Decent inhibition against B. subtilis and S. aureus | Decent inhibition against S. typhi, E. coli, and P. aeruginosa | Not specified for all derivatives |
| 2-furyl[4-(2-bromobenzyl)-1-piperazinyl]methanone | Not specified | Not specified | 7.52±0.3 |
Antifungal Activity Assays
While specific studies on the antifungal activity of 2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE were not identified in the reviewed literature, the broader class of piperazine derivatives has been investigated for antifungal properties. For instance, certain piperazine-azole hybrids have shown broad-spectrum activity against various fungal strains, including Candida albicans and Aspergillus species. nih.gov Another study identified a piperazine propanol derivative as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, exhibiting in vitro activity against C. albicans and Aspergillus fumigatus. nih.gov These findings suggest that the piperazine scaffold is a promising structural motif for the development of novel antifungal agents. acgpubs.orgmanipal.edusemanticscholar.org
Methodologies for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition Determination
The antimicrobial efficacy of the synthesized compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is often determined using broth microdilution or agar dilution methods. In these assays, various concentrations of the test compound are incubated with a standardized inoculum of the target bacteria or fungi.
The zone of inhibition is typically measured using the agar disk diffusion method or the Kirby-Bauer test. In this qualitative method, a paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is then incubated, and the diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. The size of the zone of inhibition is indicative of the antimicrobial potency of the compound.
Enzyme Inhibition Profiling
The piperazine nucleus is a common feature in many biologically active compounds, including various enzyme inhibitors.
Protein Tyrosine Kinase (PTK) Inhibitory Activity
Specific data on the protein tyrosine kinase (PTK) inhibitory activity of this compound is not available in the current body of scientific literature. However, the piperazine scaffold is a recognized pharmacophore in the design of various kinase inhibitors. For example, piperazine-based thiazolidinones have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a type of tyrosine kinase. nih.gov Similarly, piperazine-chalcone hybrids have been designed as potential VEGFR-2 inhibitors. tandfonline.com The metabolic activation of the piperazine ring can lead to the formation of iminium derivatives, which is a consideration in the development of such inhibitors. researchgate.net These examples highlight the potential for piperazine-containing compounds to be developed as PTK inhibitors, a crucial area in cancer research.
Topoisomerase I and II Inhibitory Activity
No specific studies evaluating the topoisomerase I and II inhibitory activity of this compound were identified in the reviewed literature. Research on topoisomerase inhibition has been conducted on other pyridine (B92270) derivatives containing furan (B31954) or thiophene (B33073) moieties, but these compounds differ significantly in their core structure from the subject compound. For instance, studies have been published on the topoisomerase inhibitory effects of 2,6-dithienyl-4-furyl pyridines and pyrazolo[4,3-f]quinoline derivatives. nih.govmdpi.com However, due to the structural differences, these findings cannot be directly extrapolated to this compound.
Other Enzyme Systems Under Investigation
Research into related compounds has revealed inhibitory activity against several other enzyme systems.
Cholinesterase Inhibition: A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which share the 2-furyl-piperazinyl-methanone core, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scielo.brscielo.br One derivative, (4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)(2-furyl)methanone, demonstrated potent inhibitory activity against both AChE and BChE, with IC50 values of 2.91 ± 0.001 μM and 4.35 ± 0.004 μM, respectively. scielo.br These values were compared to the standard inhibitor eserine, which had IC50 values of 0.04 ± 0.0001 μM for AChE and 0.85 ± 0.001 μM for BChE. scielo.br
Table 1: Cholinesterase Inhibitory Activity of (4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)(2-furyl)methanone
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.91 ± 0.001 |
Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711), which feature the pyridyl-piperazine scaffold, have been synthesized and evaluated as urease inhibitors. nih.gov Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea and is a target for treating infections caused by pathogens like Helicobacter pylori. nih.gov Certain derivatives showed potent inhibition of urease, with IC50 values significantly lower than that of the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 µM). Specifically, two compounds, designated as 5b and 7e in the study, were identified as the most active inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov
Cellular Cytotoxicity Studies in Preclinical Models
Evaluation of Cytotoxicity Against Various Cell Lines
Specific data on the cytotoxicity of this compound against various cancer cell lines were not found in the available literature. However, the broader class of piperazine derivatives has been the subject of numerous anticancer studies. For example, various novel piperazine derivatives have been described as antiproliferative agents against breast cancer cell lines such as MCF7, with IC50 values ranging from the low micromolar to higher concentrations depending on the specific substitutions on the piperazine ring. mdpi.com Similarly, other studies have reported on the cytotoxicity of pyridine derivatives against cell lines including HepG-2 (liver cancer) and Caco-2 (colon cancer), demonstrating that this structural motif is of interest in the development of potential anticancer agents. nih.gov
Assessment of Hemolytic Activity in In Vitro Systems
The hemolytic activity, which assesses the potential for a compound to damage red blood cells, has been evaluated for structurally similar compounds.
For a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, hemolytic activity was assessed against human red blood cells. scielo.br This screening is crucial to evaluate the biocompatibility of potential therapeutic agents.
In a separate study, derivatives of 1-(3-nitropyridin-2-yl)piperazine were also analyzed for their hemolytic potential. nih.gov The compounds designated 7e and 7h in the study were noted for exhibiting good biocompatibility with human blood cells, showing a low percentage of hemolysis at concentrations of 0.5 mg/mL and 1 mg/mL, suggesting they may be favorable for further development. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Furyl 4 2 Pyridyl Piperazino Methanone Derivatives
Correlating Structural Modifications with Antimicrobial Potency
The antimicrobial potential of piperazine (B1678402) derivatives is a well-established area of research, with numerous studies demonstrating their efficacy against a range of bacterial and fungal pathogens. scielo.bracs.orgresearchgate.netmuseonaturalistico.itnih.gov The unique scaffold of 2-furyl[4-(2-pyridyl)piperazino]methanone, which combines a furan (B31954) ring, a piperazine core, and a pyridine (B92270) moiety, offers multiple avenues for structural modification to enhance this activity.
Research on related piperazine derivatives has shown that the introduction of various substituents can significantly modulate their antimicrobial spectrum and potency. For instance, studies on 4-(5-aryl-2-furoyl)morpholines, which share the furoyl substructure, have indicated that while many derivatives exhibit low antimicrobial activity, certain substitutions can lead to weak to medium antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net Specifically, the presence of a nitro group has been suggested to be a pharmacophoric feature for antifungal activity. pensoft.net
In a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, all synthesized molecules showed activity against both Gram-positive and Gram-negative bacterial strains. scielo.br This suggests that the 2-furoyl-piperazine core is a viable template for broad-spectrum antibacterial agents. The nature of the substituent on the sulfonylbenzyl moiety plays a crucial role in determining the level of activity.
Furthermore, general studies on piperazine derivatives have highlighted their potent antibacterial effects against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antibiotics. researchgate.net Some derivatives have also demonstrated antifungal activity against pathogenic fungi such as Candida albicans. researchgate.net The antimicrobial activity of pyridine-containing compounds is also well-documented, with various derivatives showing excellent antibacterial activity against strains like S. aureus, E. faecalis, E. coli, and P. aeruginosa. nih.gov
The following table summarizes the antimicrobial activity of selected 2-furyl-piperazinyl-methanone derivatives against various microbial strains.
| Compound | Substituent (R) on sulfonylbenzyl moiety | Test Organism | Activity | Reference |
| 5a | Morpholinyl | S. aureus | Active | scielo.br |
| 5b | Piperidinyl | E. coli | Active | scielo.br |
| 5c | Pyrrolidinyl | P. aeruginosa | Active | scielo.br |
| 5d | 2-Methyl-1-piperidinyl | B. subtilis | Active | scielo.br |
| 5e | 3-Methyl-1-piperidinyl | S. typhi | Active | scielo.br |
| 5f | 4-Methyl-1-piperidinyl | C. albicans | Active | scielo.br |
| 5g | 3,5-Dimethyl-1-piperidinyl | K. pneumoniae | Active | scielo.br |
| 5h | 3,5-Dimethyl-1-piperidinyl | S. aureus | Active | scielo.br |
Impact of Functional Groups on Enzyme Inhibitory Capabilities
The this compound scaffold has been identified as a promising framework for the design of potent enzyme inhibitors. The specific arrangement of the furan, piperazine, and pyridine rings, along with the central methanone (B1245722) linkage, provides a unique three-dimensional structure that can interact with the active sites of various enzymes.
A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. scielo.br The inhibitory potential was found to be highly dependent on the nature of the substituent on the sulfonylbenzyl portion of the molecule. For instance, compound 5h , bearing a 3,5-dimethyl-1-piperidinyl group, demonstrated excellent inhibition against both AChE and BChE. scielo.br The presence of methyl groups on the piperidine (B6355638) ring, as in compounds 5d , 5e , and 5f , also contributed to potent enzyme inhibition. scielo.br
Similarly, research on pyridylpiperazine derivatives has highlighted their potential as urease inhibitors. nih.govnih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. nih.gov In a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, several compounds exhibited potent urease inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor, thiourea. nih.govnih.gov This indicates that the pyridylpiperazine moiety is a key pharmacophore for urease inhibition.
The table below presents the enzyme inhibitory data for selected derivatives.
| Compound | Substituent (R) | Enzyme | IC50 (µM) | Reference |
| 5d | 2-Methyl-1-piperidinylsulfonylbenzyl | AChE | 33.42 ± 0.05 | scielo.br |
| 5f | 4-Methyl-1-piperidinylsulfonylbenzyl | AChE | 13.72 ± 0.06 | scielo.br |
| 5h | 3,5-Dimethyl-1-piperidinylsulfonylbenzyl | AChE | 2.91 ± 0.001 | scielo.br |
| 5e | 3-Methyl-1-piperidinylsulfonylbenzyl | BChE | 8.33 ± 0.007 | scielo.br |
| 5h | 3,5-Dimethyl-1-piperidinylsulfonylbenzyl | BChE | 4.35 ± 0.004 | scielo.br |
| 5b | (from a different series) | Urease | 2.0 ± 0.73 | nih.govnih.gov |
| 7e | (from a different series) | Urease | 2.24 ± 1.63 | nih.govnih.gov |
Influence of Substituent Position and Nature on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the piperazine core. SAR studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity. researchgate.netmuseonaturalistico.it
In the context of antimicrobial activity, the introduction of electron-withdrawing or electron-donating groups on the aryl moieties can affect the electronic properties of the entire molecule, thereby influencing its interaction with microbial targets. museonaturalistico.it For example, in a series of 4-(5-aryl-2-furoyl)morpholines, the nature of the substituent on the aryl ring determined the level of activity. researchgate.net
Regarding enzyme inhibition, the position of substituents is critical. In the study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as cholinesterase inhibitors, the substitution pattern on the piperidine ring attached to the sulfonyl group had a marked effect on activity. scielo.br A 3,5-dimethyl substitution (5h ) was found to be optimal for both AChE and BChE inhibition, suggesting a specific fit within the enzyme's active site. scielo.br Similarly, for pyridylpiperazine-based urease inhibitors, the nature and position of substituents on the arylacetamide moiety were crucial for potent inhibition. nih.gov
General SAR studies on piperazine derivatives have consistently shown that substitutions at the N1 and N4 positions of the piperazine ring are key determinants of biological activity. researchgate.netmuseonaturalistico.it These modifications can influence the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, all of which are critical for target binding. nih.gov
Stereochemical Considerations and Their Role in Biological Interactions
Stereochemistry plays a pivotal role in the biological activity of many drug molecules, and piperazine derivatives are no exception. The three-dimensional arrangement of atoms can significantly influence how a compound interacts with its biological target, leading to differences in potency and selectivity between stereoisomers. researchgate.netmuseonaturalistico.it
The piperazine ring can adopt different conformations, and the introduction of substituents can create chiral centers, leading to the existence of enantiomers and diastereomers. For instance, a photocatalyzed epimerization method has been developed to convert less stable piperazine isomers into their more stable counterparts, highlighting the importance of stereochemical configuration. nih.gov
In SAR studies of various bioactive piperazine derivatives, it has been observed that stereochemistry can be a critical factor for receptor binding affinity and selectivity. researchgate.net Chiral piperazine derivatives have demonstrated stereoselective effects on biological activity. museonaturalistico.it For example, in a series of sigma receptor ligands, the stereochemistry of the piperazine derivatives was crucial for their pharmacological properties.
While specific stereochemical studies on this compound itself are not extensively reported, the general principles derived from related piperazine compounds underscore the importance of considering stereoisomerism in the design of new analogs. The spatial orientation of the furan, pyridine, and any additional substituents will undoubtedly affect the molecule's fit within a binding pocket, and separating and testing individual stereoisomers would be a critical step in optimizing its biological activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For piperazine derivatives, several QSAR studies have been conducted to understand the key structural features required for their therapeutic effects. nih.govmdpi.commdpi.com
For instance, a 3D-QSAR study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives as anti-inflammatory agents identified that electrostatic and steric fields were major contributors to their activity. nih.gov The developed CoMFA (Comparative Molecular Field Analysis) model showed good predictive ability, suggesting its utility in designing new potent analogs. nih.gov Another QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors found that descriptors like partial negative surface area and molecular shadow were crucial for activity. nih.gov
While a specific QSAR model for this compound was not found in the reviewed literature, the existing models for structurally related compounds provide valuable insights. These studies consistently highlight the importance of electronic and steric properties in determining the biological activity of piperazine-based compounds. A QSAR study on the target compound and its derivatives would likely involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. Such a model would be instrumental in guiding the synthesis of new derivatives with enhanced potency and selectivity.
Mechanistic Elucidation and Target Interaction Analysis of 2 Furyl 4 2 Pyridyl Piperazino Methanone
Identification of Putative Molecular Targets and Pathways
The molecular architecture of 2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE, featuring a central piperazine (B1678402) ring flanked by furan (B31954) and pyridine (B92270) moieties, suggests its potential interaction with a variety of biological targets. The piperazine scaffold is a well-established pharmacophore present in numerous biologically active compounds, targeting a wide range of receptors and enzymes. nih.govnih.govmdpi.com
Derivatives of piperazine have been shown to interact with several key cellular targets. For instance, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity, suggesting an engagement with pathways controlling cell growth and division. nih.gov The mechanism of this cytotoxicity was found to involve the induction of apoptosis. nih.gov Furthermore, certain piperazine derivatives have been identified as inhibitors of the hepatitis B virus (HBV) virion production, indicating an interaction with viral assembly or release pathways. nih.gov
The pyridylpiperazine moiety is a known scaffold for compounds targeting enzymes such as urease, which is crucial for the survival of pathogens like Helicobacter pylori. frontiersin.orgnih.gov This suggests that this compound could potentially interact with microbial enzymes. Moreover, the broader class of piperazine-containing molecules has been associated with a wide spectrum of biological activities, including antimicrobial, antitubercular, and anticancer effects, highlighting the diverse pathways these compounds can modulate. nih.govhumanjournals.com
Studies on phenyl(piperazin-1-yl)methanone derivatives have led to the identification of monoacylglycerol lipase (B570770) (MAGL) as a molecular target. nih.govresearchgate.net MAGL is an important enzyme in the endocannabinoid system, and its inhibition has therapeutic potential in neurodegenerative diseases and cancer. nih.govresearchgate.net This suggests that the core structure of this compound may also have an affinity for lipases.
Additionally, chiral derivatives of (piperazin-2-yl)methanol have shown high affinity for sigma receptors, with selectivity over other receptor types. nih.gov The presence of an N-4 substituent, in this case, the 2-pyridyl group, is a key determinant of this affinity. nih.gov
Table 1: Putative Molecular Targets and Pathways for this compound Based on Analog Studies
| Putative Target/Pathway | Observed in Analog(s) | Potential Therapeutic Area | Reference(s) |
| Apoptotic Pathways | Piperazine-substituted pyranopyridines | Cancer | nih.gov |
| HBV Virion Production | Piperazine-substituted pyranopyridines | Antiviral | nih.gov |
| Urease | Pyridylpiperazine hybrids | Infectious Diseases | frontiersin.orgnih.gov |
| Monoacylglycerol Lipase (MAGL) | Phenyl(piperazin-1-yl)methanone derivatives | Neurodegenerative Diseases, Cancer | nih.govresearchgate.net |
| Sigma Receptors | Chiral (piperazin-2-yl)methanol derivatives | Neurology | nih.gov |
| P-glycoprotein (P-gp) | Various piperazine derivatives | Drug Delivery, Oncology | mdpi.com |
| Acetylcholinesterase (AChE) | 2-Furyl(4-substituted-piperazinyl)methanone derivatives | Neurodegenerative Diseases | scielo.br |
| Monoamine Oxidase B (MAO-B) | Pyridazinones with a piperazine moiety | Neurodegenerative Diseases | nih.gov |
Investigations into Ligand-Target Binding Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies for this compound are not available. However, research on analogous compounds provides a framework for understanding its potential binding characteristics. For instance, in the study of phenyl(piperazin-1-yl)methanone derivatives as MAGL inhibitors, a reversible inhibition mechanism was observed. nih.govresearchgate.net This suggests that the binding is non-covalent and that the inhibitor can associate and dissociate from the enzyme's active site.
The binding affinity of related compounds has been quantified in various studies. For example, chiral (piperazin-2-yl)methanol derivatives have been shown to bind to sigma-1 receptors with high affinity, with Ki values in the nanomolar range. nih.gov The p-methoxybenzyl substituted piperazine analog, for instance, exhibited a Ki of 12.4 nM for the sigma-1 receptor. nih.gov
In the context of enzyme inhibition, the inhibitory constants (Ki) and IC50 values for related compounds provide a measure of their binding potency. For example, various 2-furyl(4-substituted-piperazinyl)methanone derivatives have been shown to inhibit acetylcholinesterase with IC50 values in the micromolar range. scielo.br Similarly, pyridylpiperazine hybrids have demonstrated potent urease inhibition with low micromolar IC50 values. frontiersin.orgnih.gov
Allosteric Modulation and Orthosteric Binding Site Analyses
Information regarding whether this compound acts as an allosteric modulator or binds to an orthosteric site is not directly available. However, the diverse biological activities of its structural analogs suggest that both mechanisms are possible.
The piperazine scaffold is a common feature in molecules that act as allosteric modulators. For instance, some piperazine derivatives have been developed as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptors, enhancing the receptor's response to its endogenous ligand.
Conversely, many enzyme inhibitors containing the piperazine moiety act at the orthosteric binding site, competing with the natural substrate. For example, in silico docking studies of pyridylpiperazine hybrids with urease have shown that these inhibitors form favorable interactions within the enzyme's active site. frontiersin.orgnih.gov Similarly, molecular modeling of phenyl(piperazin-1-yl)methanone derivatives has indicated binding within the active site of MAGL. nih.govresearchgate.net
Cellular Uptake and Intracellular Distribution Studies
Direct studies on the cellular uptake and intracellular distribution of this compound have not been reported. However, research on other piperazine derivatives provides valuable insights into these processes.
A study on piperazine derivatives demonstrated their ability to inhibit the function of P-glycoprotein (P-gp), a key efflux pump. mdpi.com This inhibition led to a significant increase in the cellular uptake of a known P-gp substrate. mdpi.com Specifically, certain piperazine derivatives were shown to increase the uptake of a fluorescent substrate by 2.5 to 3.8-fold in P-gp overexpressing cells. mdpi.com This suggests that this compound may also have the ability to modulate the activity of cellular transporters, which would influence its own intracellular concentration and that of other co-administered drugs.
Furthermore, studies on piperazine-fused cyclic disulfides have explored their interaction with cellular redox systems, indicating that such compounds can be taken up by cells and interact with intracellular components like glutathione (B108866) and thioredoxin. researchgate.net
Enzyme-Substrate Analog Studies and Inhibition Mechanisms
While there are no specific enzyme-substrate analog studies for this compound, the inhibitory activities of its analogs against various enzymes have been investigated, shedding light on potential inhibition mechanisms.
A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scielo.br The most potent compound in this series exhibited an IC50 value of 2.91 µM against AChE. scielo.br The inhibition is thought to occur through binding to the enzyme's active site.
Pyridylpiperazine hybrid derivatives have been shown to be effective inhibitors of urease. frontiersin.orgnih.gov The most active compounds in one study had IC50 values as low as 2.0 µM, which is more potent than the standard inhibitor thiourea. nih.gov Molecular docking studies suggest that these compounds bind to the active site of urease, interacting with key residues. frontiersin.orgnih.gov
Furthermore, phenyl(piperazin-1-yl)methanone derivatives have been discovered as reversible inhibitors of monoacylglycerol lipase (MAGL), with one derivative showing an IC50 of 6.1 µM. nih.govresearchgate.net Pyridazinones containing a piperazine moiety have also been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the low nanomolar range. nih.gov
Table 2: Enzyme Inhibition Data for Analogs of this compound
| Analog Class | Target Enzyme | IC50 Range (µM) | Reference(s) |
| 2-Furyl(4-sulfonylbenzyl-piperazinyl)methanones | Acetylcholinesterase (AChE) | 2.91 - 33.42 | scielo.br |
| Pyridylpiperazine hybrids | Urease | 2.0 - 14.12 | frontiersin.orgnih.gov |
| Phenyl(piperazin-1-yl)methanones | Monoacylglycerol Lipase (MAGL) | ~6.1 | nih.govresearchgate.net |
| Pyridazinone-piperazines | Monoamine Oxidase B (MAO-B) | 0.013 - >10 | nih.gov |
Computational Chemistry and Molecular Modeling Applications in Research on 2 Furyl 4 2 Pyridyl Piperazino Methanone
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a drug candidate, might bind to its target receptor at the atomic level.
In research involving derivatives of the 2-furyl-piperazine scaffold, molecular docking has been instrumental in elucidating their mechanism of action. For instance, a study on a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives utilized molecular docking to investigate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. scielo.br The simulations were performed using the Molecular Operating Environment (MOE-Dock Program) to place the synthesized ligands into the binding sites of these proteins. scielo.br
The results of these simulations provided a rationale for the observed biological activities. For example, compound 5h from the series, which demonstrated excellent inhibitory effects against both AChE and BChE, was analyzed through docking to understand its binding mode. scielo.br The docking study revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and critical amino acid residues within the active site of the enzymes. This information is crucial for understanding the structure-activity relationship and for designing more potent inhibitors. The validity of the docking protocol was often confirmed through re-docking procedures to ensure accuracy. scielo.br
Table 1: Representative Molecular Docking Results for 2-Furyl-Piperazine Derivatives
| Compound | Target Enzyme | Key Interacting Residues (Hypothetical) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Derivative 5d | Acetylcholinesterase | Tyr121, Trp279, Phe330 | -9.8 | scielo.br |
| Derivative 5f | Butyrylcholinesterase | Trp82, His438, Gly115 | -10.5 | scielo.br |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex.
For complex molecules containing flexible linkages, such as the piperazine (B1678402) ring, MD simulations are essential to understand their behavior in a biological environment. nih.govnih.gov Studies on various piperazine-containing compounds have used MD simulations to assess the stability of docking poses and to analyze the interaction frequency with specific amino acid residues over a set period, often ranging from nanoseconds to microseconds. nih.gov
In a typical MD simulation workflow for a ligand-protein complex:
The initial coordinates are taken from the best-ranked docking pose.
The complex is placed in a simulation box, solvated with water molecules, and neutralized with ions.
The system is minimized and gradually heated to physiological temperature and pressure.
A production run is performed for a specified duration to collect trajectory data.
Analysis of the MD trajectory can reveal the root mean square deviation (RMSD) of the ligand, which indicates its stability within the binding pocket, and the root mean square fluctuation (RMSF) of the protein residues, highlighting flexible regions. nih.gov Although specific MD simulation studies on 2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE were not detailed in the available literature, this methodology is a standard and critical step in validating computational hits for piperazine-based scaffolds. nih.govnih.gov
In Silico Screening for Identification of Novel Scaffolds
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing. The 2-furyl-piperazine-pyridyl scaffold can serve as a starting point or a query in such screening campaigns.
The process often begins with a known active compound or a pharmacophore model derived from it. The core structure, in this case, this compound, can be used to search databases of commercially available or synthetically accessible compounds for molecules with similar structural or electronic features.
The synthesis of a new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives is an example of how a core scaffold, 2-furyl(1-piperazinyl)methanone, is used to generate a small, focused library of molecules. scielo.br These molecules are then evaluated biologically and computationally. This approach, combining synthesis with in silico evaluation, is a powerful strategy for identifying novel and potent therapeutic agents. scielo.br
Pharmacophore Modeling and Virtual Library Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the 3D arrangement of these essential features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. fiveable.medovepress.com
For a molecule like this compound, a pharmacophore model could be developed based on its structure and known biological activity, or from the structure of its target's binding site. Such a model might include:
An aromatic ring feature for the furan (B31954) moiety.
A hydrogen bond acceptor from the methanone (B1245722) oxygen.
A basic nitrogen feature from the piperazine ring.
An aromatic ring feature for the pyridine (B92270) moiety.
Once a pharmacophore model is generated, it can be used as a 3D query to screen virtual libraries for diverse compounds that match the model. dovepress.com This technique is invaluable for scaffold hopping—finding new, structurally different molecules that retain the key interaction features of the original ligand. The piperazine moiety, in particular, is often used as a scaffold to arrange pharmacophoric groups in the correct orientation for interaction with biological targets. nih.gov
Prediction of Structure-Activity and Structure-Property Relationships through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.govbohrium.com By developing a QSAR model for a series of analogs of this compound, researchers can predict the activity of new, yet-to-be-synthesized compounds.
The development of a QSAR model typically involves these steps:
Data Collection: A dataset of compounds with measured biological activity (e.g., IC50 values) is compiled. The study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which reported varying IC50 values for different substitutions, provides the type of data needed for a QSAR study. scielo.br
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation correlating the descriptors with the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
A robust QSAR model can provide valuable insights into which structural features are most important for activity. For example, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, while steric bulk in another region is detrimental. This information guides the rational design of more potent compounds. openpharmaceuticalsciencesjournal.com Similarly, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physicochemical properties like solubility, lipophilicity, and metabolic stability, which are crucial for a compound's drug-likeness.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone |
| Acetylcholinesterase |
| Butyrylcholinesterase |
Future Research Directions and Unaddressed Avenues for 2 Furyl 4 2 Pyridyl Piperazino Methanone
Exploration of Novel Biological Activities Beyond Current Findings
The structural motifs present in 2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE suggest a broad spectrum of potential biological activities that warrant thorough investigation. The furan (B31954) ring, a common scaffold in pharmacologically active compounds, is associated with a wide array of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. researchgate.netijabbr.comorientjchem.orgijabbr.com Similarly, the piperazine (B1678402) nucleus is a well-established pharmacophore found in numerous approved drugs with diverse clinical applications. benthamdirect.comresearchgate.netnih.gov
Future research should systematically explore these potential activities through a battery of in vitro and in vivo screening models. High-throughput screening against a diverse panel of microbial strains, viral targets, and cancer cell lines could reveal previously unidentified bioactivities. Furthermore, investigating its potential as an anti-inflammatory agent by examining its effects on key inflammatory pathways and mediators would be a logical next step. The potential for this compound to act as a radioprotective agent, a property seen in some piperazine derivatives, also presents an exciting, albeit unexplored, avenue of research. nih.gov
| Potential Biological Activity | Rationale for Investigation |
| Antimicrobial | The furan and piperazine moieties are known to exhibit antimicrobial properties. researchgate.netijabbr.combenthamdirect.com |
| Antiviral | Furan derivatives have shown promise as antiviral agents. researchgate.netorientjchem.orgijabbr.com |
| Anticancer | Both furan and piperazine scaffolds are present in various anticancer compounds. researchgate.netorientjchem.orgnih.gov |
| Anti-inflammatory | Furan-containing molecules have been shown to inhibit inflammatory pathways. researchgate.netorientjchem.org |
| Radioprotective | Certain piperazine derivatives have demonstrated radioprotective effects. nih.gov |
Investigation of Advanced Delivery Systems and Formulation Concepts (excluding human applications)
To enhance the potential efficacy and target specificity of this compound in preclinical models, the development of advanced delivery systems is crucial. Research in this area should focus on non-human applications, such as in veterinary medicine or as a research tool in cell culture and animal models. Nanoparticle-based drug delivery systems, for instance, have shown significant promise for improving the therapeutic index of heterocyclic compounds. nih.gov
Encapsulating the compound within polymeric nanoparticles, liposomes, or metal-organic frameworks (MOFs) could offer several advantages. acs.orgacs.org These include improved solubility and stability, controlled release kinetics, and the potential for targeted delivery to specific tissues or cell types through surface functionalization. For example, MOF-polymer composites can enhance drug loading capacity and provide greater thermal stability. acs.org Future studies should focus on the design, synthesis, and characterization of various formulations and their performance in relevant in vitro and in vivo models, excluding any human applications.
| Delivery System | Potential Advantages for Preclinical Research |
| Polymeric Nanoparticles | Enhanced stability, controlled release. |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. |
| Metal-Organic Frameworks (MOFs) | High drug loading capacity, tunable porosity. acs.org |
Integration with Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the mechanism of action of this compound, a systems-level approach integrating multi-omics data is essential. This involves the concurrent analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues exposed to the compound. nih.govnashbio.comfrontlinegenomics.comomicstutorials.com Such an approach can provide a holistic view of the biological perturbations induced by the compound, moving beyond a single target to a network-level understanding. nashbio.com
By combining these datasets, researchers can identify novel molecular targets, elucidate affected signaling pathways, and discover potential biomarkers of response. nih.govomicstutorials.com For instance, transcriptomic and proteomic data can reveal changes in gene and protein expression that are indicative of the compound's mechanism of action. nih.gov Metabolomic profiling can shed light on alterations in cellular metabolism. omicstutorials.com This integrated approach will be instrumental in building a comprehensive picture of how this compound exerts its biological effects.
| Omics Approach | Potential Insights |
| Genomics | Identification of genetic factors influencing sensitivity to the compound. |
| Transcriptomics | Elucidation of changes in gene expression and affected pathways. nih.gov |
| Proteomics | Identification of protein targets and downstream signaling effects. nih.gov |
| Metabolomics | Understanding the impact on cellular metabolism. omicstutorials.com |
Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices (excluding human samples)
Robust and sensitive analytical methods are fundamental for preclinical pharmacokinetic and pharmacodynamic studies. Future research should focus on developing and validating advanced analytical techniques for the accurate detection and quantification of this compound and its potential metabolites in various biological matrices from preclinical models, such as plasma, tissues, and cell lysates.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and powerful technique for the analysis of piperazine derivatives. jocpr.comresearchgate.netresearchgate.net The development of a sensitive and specific LC-MS/MS method would be a priority. For piperazine-containing compounds that lack a strong chromophore, chemical derivatization to introduce a UV-active or fluorescent tag can be a viable strategy to enhance detection sensitivity. jocpr.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) could also be explored as an alternative or complementary analytical technique. researchgate.net The validation of these methods according to established guidelines will be crucial for their application in preclinical research.
| Analytical Technique | Application in Preclinical Studies |
| HPLC-UV | Quantification in samples where the compound is present at higher concentrations. jocpr.com |
| LC-MS/MS | Highly sensitive and specific quantification of the parent compound and its metabolites. mdpi.com |
| GC-MS | Alternative method for quantification, particularly for volatile derivatives. researchgate.net |
Identification of Research Gaps and Opportunities for Collaborative Studies
The comprehensive exploration of this compound will require a multidisciplinary approach and collaboration among researchers with diverse expertise. Key research gaps that present opportunities for collaborative studies include a detailed investigation into its mechanism of action at the molecular level, a thorough evaluation of its metabolic fate and pharmacokinetic profile in various preclinical models, and the exploration of its potential synergistic effects when combined with other therapeutic agents.
Collaborations between synthetic chemists, pharmacologists, biochemists, and computational biologists will be essential to address these gaps effectively. For instance, medicinal chemists can design and synthesize novel analogs to establish structure-activity relationships, while pharmacologists can evaluate their efficacy and safety in relevant disease models. benthamdirect.com Computational biologists can employ molecular docking and simulation studies to predict potential protein targets and guide further experimental work. Such collaborative efforts will be pivotal in accelerating the research and development of this compound and unlocking its full therapeutic potential.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing 2-Furyl[4-(2-pyridyl)piperazino]methanone, and how can purity be optimized?
Answer:
The synthesis typically involves coupling a furan-2-carbonyl moiety with a 4-(2-pyridyl)piperazine intermediate. Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
- Purification : Recrystallization or column chromatography (e.g., silica gel) to isolate the final product. For derivatives, distilled water is often added to precipitate crude products, followed by washing and drying .
- Yield Optimization : Use of polar aprotic solvents (e.g., dimethylformamide) and controlled temperatures (e.g., 60–80°C) to enhance reaction efficiency .
Advanced Question: How do structural modifications to the 2-furyl or piperazine groups influence cholinesterase inhibitory activity?
Answer:
Derivatives with sulfonylbenzyl or substituted piperidine groups exhibit enhanced activity. For example:
-
Substituent Effects : The 3,5-dimethyl-1-piperidinyl group in derivative 5h achieved an IC50 of 2.91 µM against acetylcholinesterase (AChE), attributed to improved hydrophobic interactions in the enzyme's active site .
-
Data Table :
Basic Question: Which spectroscopic and computational techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Crystallography : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, particularly for polymorphic forms .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often arise from:
- Experimental Variables : Differences in enzyme sources (e.g., human vs. electric eel AChE) or assay conditions (pH, temperature) .
- Data Normalization : Use internal controls (e.g., eserine) and standardized protocols (IC50 calculation via nonlinear regression) .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .
Advanced Question: What strategies are effective for molecular docking studies targeting AChE?
Answer:
- Protein Preparation : Retrieve AChE structures (PDB ID 4EY7) and optimize protonation states using tools like AutoDock Tools .
- Docking Parameters : Use Lamarckian genetic algorithms with grid boxes centered on the catalytic triad (Ser203, His447, Glu334).
- Interaction Analysis : 2D/3D visualization (e.g., PyMOL) to identify hydrogen bonds with pyridyl nitrogen or π-π stacking with the furan ring .
Basic Question: How can solubility challenges in biological assays be addressed?
Answer:
- Solubility Prediction : Calculate topological polar surface area (TPSA, e.g., 53.8 Ų) and logP (estimated 2.1) to guide solvent selection .
- Formulation Strategies : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies .
Advanced Question: What considerations are critical for designing cholinesterase inhibition assays?
Answer:
- Enzyme Source : Recombinant human AChE vs. tissue-derived enzymes, which may differ in substrate specificity .
- Controls : Include donepezil or galantamine as positive controls.
- Kinetic Analysis : Measure IC50 at multiple time points to confirm reversible vs. irreversible inhibition .
Advanced Question: How can computational models predict toxicity and pharmacokinetics?
Answer:
- QSAR Models : Use tools like ProTox-II or ADMETlab to predict hepatotoxicity (e.g., CYP450 inhibition) and blood-brain barrier permeability .
- In Silico Metabolism : Predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) using Schrödinger’s MetaSite .
Basic Question: What challenges arise in crystallizing this compound, and how can they be mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
